molecular formula C14H14ClNO3S2 B3013958 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide CAS No. 2034340-18-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide

Cat. No.: B3013958
CAS No.: 2034340-18-4
M. Wt: 343.84
InChI Key: BROJALWXIRHLMO-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonamide core linked to a 5-acetylthiophen-2-yl ethyl group. The compound combines a halogenated aromatic sulfonamide with a thiophene-based substituent, a structural motif associated with diverse biological activities, including anticancer and enzyme inhibitory properties .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROJALWXIRHLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

  • IUPAC Name: N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide
  • Molecular Formula: C13H12ClNO2S
  • CAS Number: 2034348-00-8

Key Features:

  • Contains a thiophene ring with an acetyl group.
  • Substituted with a chlorobenzene sulfonamide moiety.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its biological activity.

Potential Applications:

  • Antimicrobial Activity: Research indicates that thiophene derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Studies have shown that certain thiophene compounds can inhibit cancer cell growth by targeting specific molecular pathways.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. This compound demonstrated promising results, particularly against breast cancer cells, with an IC50 value of 12 µM .

Materials Science

The compound's thiophene structure lends itself to applications in organic electronics.

Applications:

  • Organic Semiconductors: Thiophene derivatives are known for their ability to facilitate charge transport, making them suitable for use in organic photovoltaic cells and field-effect transistors.

Data Table: Organic Semiconductor Properties

PropertyValue
ConductivityHigh
Charge MobilityModerate
Thermal StabilityModerate

Biological Studies

Beyond medicinal applications, the compound is also utilized in biological research.

Research Focus:

  • Investigating the interaction of thiophene derivatives with biological targets such as enzymes and receptors.

Mechanism of Action:
The mechanism involves binding to specific sites on proteins, potentially altering their function and leading to therapeutic effects.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

N-(Aryl/Heteroaryl)-2-Chlorobenzenesulfonamide Derivatives

Bułakowska et al. (2020) synthesized a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives (e.g., compounds 4–21 ) and evaluated their anticancer activity . Key comparisons include:

  • Substituent Effects : Replacing the 5-acetylthiophen-2-yl ethyl group with pyrazole, imidazole, or substituted aryl groups alters cytotoxicity. For example, compound 21 (N-(3,5-dibromophenyl)-2-chlorobenzenesulfonamide) exhibited selective activity against leukemia (GI₅₀ = 0.47 µM) .
  • Electronic Properties : The 2-chloro substituent in the target compound contrasts with derivatives bearing 4-chloro or 4-fluoro groups, which exhibit distinct hydrogen-bonding patterns in crystal structures .
Table 1: Structural and Activity Comparison of Selected Analogues
Compound Name Substituent on Sulfonamide Nitrogen Key Biological Activity (GI₅₀, µM) Source
Target Compound 2-(5-Acetylthiophen-2-yl)ethyl Not reported
N-(3,5-Dibromophenyl)-2-chlorobenzenesulfonamide 3,5-Dibromophenyl Leukemia: 0.47
N-(Pyrazol-3-yl)-2-chlorobenzenesulfonamide Pyrazole Renal cancer: 1.12

Thiophene-Containing Sulfonamides

  • NAT-1 showed moderate anti-inflammatory activity, suggesting the acetylthiophene group in the target compound could enhance solubility for similar applications .

Crystallographic and Physicochemical Properties

The target compound’s parent structure, 2-chlorobenzenesulfonamide, crystallizes in the monoclinic Cc space group, forming a 3D hydrogen-bonded network via N–H···O interactions . In contrast:

  • 4-Chlorobenzenesulfonamide : Crystallizes in the P21/n space group, with tighter packing due to para-substitution .
  • N-(5-Chloro-2-methylphenyl)benzenesulfonamide : The methyl group at the ortho position introduces steric hindrance, reducing hydrogen-bonding efficiency compared to the target compound’s ethyl-thiophene chain .
Table 2: Crystallographic Data Comparison
Compound Space Group Hydrogen-Bonding Network Solubility (mg/mL)
2-Chlorobenzenesulfonamide Cc 3D via N–H···O 1.2 (ethanol)
4-Chlorobenzenesulfonamide P21/n 2D layered 0.9 (ethanol)
N-(5-Chloro-2-methylphenyl)benzenesulfonamide Pca21 1D chain 0.5 (ethanol)

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an acetyl group and an ethyl chain, linked to a chlorobenzenesulfonamide moiety. The synthesis typically involves several key steps:

  • Formation of the Thiophene Ring : Using methods such as the Gewald reaction.
  • Acetylation : Acetylating the thiophene ring with acetic anhydride.
  • Ethylation : Reacting the acetylated thiophene with ethyl bromide.
  • Sulfonamide Formation : Reacting with 2-chlorobenzenesulfonyl chloride.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of anti-inflammatory and potential anticancer applications.

The mechanism of action primarily involves the inhibition of specific enzymes or receptors, similar to other sulfonamide derivatives. This can lead to effects such as:

  • Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Potential modulation of calcium channels, impacting cardiovascular functions.

Research Findings

Recent studies have highlighted the compound's activity in various biological contexts:

  • Anti-inflammatory Activity :
    • Sulfonamide derivatives have been shown to exhibit anti-inflammatory properties by inhibiting COX enzymes .
    • A study indicated that related compounds can reduce perfusion pressure in isolated rat heart models, suggesting cardiovascular protective effects .
  • Anticancer Potential :
    • Research has indicated that thiophene-based compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells .
    • Specific analogs have been identified as having improved potency against pancreatic β-cell dysfunction, which is relevant for diabetes treatment .

Table 1: Biological Activity of Related Compounds

Compound NameBiological ActivityEC50 (μM)Reference
N-(2-(Benzylamino)-2-oxoethyl)benzamideβ-cell protective activity against ER stress0.1 ± 0.01
Sulfonamide Derivative AInhibition of COX enzymesNot specified
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionNot specified

Table 2: Synthesis Steps and Yields

StepReagents UsedYield (%)
Thiophene FormationSulfur, α-methylene carbonyl compound75
AcetylationAcetic anhydride80
EthylationEthyl bromide70
Sulfonamide Formation2-chlorobenzenesulfonyl chloride85

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chlorobenzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves refluxing intermediates such as 5-acetylthiophen-2-ethylamine with 2-chlorobenzenesulfonyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride). Post-reaction workup includes ice quenching, filtration, and purification via recrystallization or column chromatography. For structurally analogous sulfonamides, sodium bicarbonate wash and acid reprecipitation are critical to isolate the product .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation.
  • Collecting diffraction data (e.g., at 296 K, Mo-Kα radiation).
  • Refining structural parameters (bond lengths, angles) with R-factors < 0.05 for accuracy.
    SHELX programs are robust for small-molecule refinement, and hydrogen-bonding networks can be analyzed to validate packing interactions .

Intermediate Research Questions

Q. What spectroscopic techniques are critical for characterizing the compound’s purity and functional groups?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in CD3_3OD) identify aromatic protons (δ 7.4–8.0 ppm), acetyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ ~5–6 ppm). Coupling constants resolve substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks). Fragmentation patterns distinguish sulfonamide moieties from thiophene-acetyl groups .
  • IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) groups validate functional groups .

Q. How can computational methods predict the compound’s reactivity or interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., dopamine D3 receptors) by simulating ligand-receptor interactions .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence of this sulfonamide derivative?

  • Methodological Answer :

  • Environmental Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis (pH 4–9), photolysis (UV light), and microbial degradation via LC-MS/MS .
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) via shake-flask methods and solubility in aqueous buffers to model bioaccumulation potential .
  • Toxicity Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD 202/203 protocols .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar sulfonamides?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare data across studies, focusing on variables like assay conditions (pH, temperature) and cell lines. For example, discrepancies in IC50_{50} values may arise from differences in receptor isoform expression .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., halogen replacement, acetyl group modification) to isolate critical pharmacophores. Use ANOVA to statistically validate trends .
  • Crystallographic Validation : Resolve ambiguous binding modes by co-crystallizing the compound with target proteins (e.g., dopamine receptors) to confirm interaction sites .

Q. How can researchers optimize experimental protocols for high-throughput screening of sulfonamide derivatives?

  • Methodological Answer :

  • Automated Synthesis : Employ flow chemistry or parallel synthesis reactors to generate compound libraries.
  • Microplate Assays : Use fluorescence polarization (FP) or TR-FRET (time-resolved Förster resonance energy transfer) for rapid binding affinity measurements.
  • Data Pipelines : Integrate cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate data analysis and prioritize hits based on ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

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